REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][N:5]([CH3:9])[CH2:6][CH2:7]Cl.[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[CH2:14][C:15]#[N:16].[OH-].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[Cl:10][C:11]1[CH:12]=[C:13]([C:14]2([C:15]#[N:16])[CH2:7][CH2:6][N:5]([CH3:9])[CH2:4][CH2:3]2)[CH:17]=[CH:18][CH:19]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(CCCl)C
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CC#N)C=CC1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° internal temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material, 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile was prepared
|
Type
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EXTRACTION
|
Details
|
was then extracted with 500 mL and three 100-mL portions of toluene
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
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Details
|
from the dried solution and rapid short-path distillation of the residue (160° bath temperature, 0.1 mm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1(CCN(CC1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |